Rp-8-CPT-cAMPS (the Rp diastereoisomer of adenosine 3',5'-cyclic monophosphothionate) is a synthetic analog of cyclic adenosine monophosphate (cAMP) [, ]. It is widely employed in scientific research as a potent and selective inhibitor of PKA [, , , , , , , , , , , , , , , , , , , , ]. By competitively binding to the regulatory subunit of PKA, it prevents cAMP from activating the catalytic subunit, thereby inhibiting downstream signaling cascades initiated by PKA [, , , , , , , ].
Rp-8-Chlorophenylthioadenosine-3',5'-cyclic monophosphorothioate (commonly referred to as Rp-8-CPT-cAMPS) is a synthetic analogue of cyclic adenosine monophosphate (cAMP). It is designed primarily as a potent inhibitor of cyclic AMP-dependent protein kinase types I and II. The compound is notable for its lipophilicity, metabolic stability, and ability to penetrate cellular membranes effectively, making it a valuable tool in biochemical research and pharmacology.
Rp-8-CPT-cAMPS is synthesized through various chemical methods, often involving modifications of existing cAMP derivatives. The synthesis typically includes the introduction of a chlorophenylthio group at the 8-position of the adenosine moiety, which enhances its membrane permeability and metabolic stability compared to other analogues such as Rp-8-Br-cAMPS .
Rp-8-CPT-cAMPS belongs to the class of cyclic nucleotide analogues, specifically phosphorothioate derivatives of cAMP. It is classified as a selective inhibitor of protein kinase A, which plays a crucial role in various signaling pathways within cells.
The synthesis of Rp-8-CPT-cAMPS generally involves several key steps:
The final product is often characterized by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity. For example, a typical yield for Rp-8-CPT-cAMPS can be around 51.7%, with molecular weight calculated at approximately 636.1 g/mol .
The molecular structure of Rp-8-CPT-cAMPS features:
This modification alters its interaction with protein kinase A and enhances its pharmacological properties.
Rp-8-CPT-cAMPS functions primarily as an inhibitor in biochemical assays involving protein kinase A. It competes with cAMP for binding sites on the regulatory subunits of protein kinase A, preventing activation.
In experimental setups, Rp-8-CPT-cAMPS has been shown to block phosphorylation processes initiated by cAMP-dependent pathways effectively. For instance, it inhibits phosphorylation of target proteins like vasodilator-stimulated phosphoprotein when used in concentrations around 100 μM .
The mechanism by which Rp-8-CPT-cAMPS exerts its effects involves:
Experimental data indicate that preincubation with Rp-8-CPT-cAMPS is required for optimal inhibitory effects on protein kinase A activity .
Scientific Uses
Rp-8-CPT-cAMPS is widely utilized in research settings for:
Rp-8-CPT-cAMPS (systematic name: sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol) possesses the molecular formula C₁₆H₁₄ClN₅O₅PS₂·Na and a molecular weight of 509.86 g/mol [1] [9]. The "Rp" designation denotes the equatorial stereochemical configuration at the phosphorothioate backbone, where sulfur replaces a non-bridging oxygen in the cyclic phosphate group. This Rp diastereomer is critical for antagonistic function, as it sterically hinders cAMP-induced conformational changes in PKA regulatory subunits while resisting hydrolysis. The sodium salt formulation enhances aqueous solubility for experimental use [5] [7].
Table 1: Molecular Characteristics of Rp-8-CPT-cAMPS
Property | Value |
---|---|
CAS Number | 129735-01-9 (free acid); 221905-35-7 (sodium salt) |
Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂·Na |
Molecular Weight | 509.86 g/mol |
Purity Specifications | >99% (HPLC) |
Absorption Maximum (λₘₐₓ) | 282 nm |
Stereochemistry at Phosphorus | Rp configuration |
Two strategic molecular modifications distinguish Rp-8-CPT-cAMPS from endogenous cAMP:
These combined modifications create a sterically constrained analog that occupies cAMP binding sites on PKA regulatory subunits without inducing activation.
Rp-8-CPT-cAMPS exhibits significantly higher lipophilicity than earlier analogs like Rp-8-Br-cAMPS, as quantified by its partition coefficient (logP = 2.72) [1] [4]. This property underpins its exceptional passive membrane permeability, allowing efficient cellular uptake without transfection agents. Experimental data demonstrate rapid intracellular accumulation in diverse cell types, including neurons, smooth muscle cells, and insulin-secreting β-cells [4] [8]. The sodium salt form maintains solubility (>10 mg/mL in PBS) while preserving membrane transit capabilities, enabling physiological studies at low micromolar concentrations (typically 10–100 μM) [5] [7].
Table 2: Physicochemical Properties Influencing Bioavailability
Property | Rp-8-CPT-cAMPS | Rp-8-Br-cAMPS | Native cAMP |
---|---|---|---|
Partition Coefficient (logP) | 2.72 | ~1.5 | -1.0 |
PDE Resistance | High | Moderate | None |
Membrane Permeability | Excellent | Moderate | Very Low |
Typical Working Concentration | 10–100 μM | 100–500 μM | N/A |
The evolution of Rp-8-CPT-cAMPS is intertwined with key milestones in cAMP research:
Table 3: Evolution of Key PKA Inhibitors
Compound | Year | Key Advance | Limitation |
---|---|---|---|
Rp-cAMPS | 1980s | First diastereomeric PKA inhibitor | Low membrane permeability |
Rp-8-Br-cAMPS | Late 1980s | Improved stability over Rp-cAMPS | Moderate lipophilicity (logP ~1.5) |
Rp-8-CPT-cAMPS | 1994 | High lipophilicity (logP 2.72) & PDE resistance | Specificity limited to PKA isoforms |
PKA holoenzyme exists as a tetrameric complex (R₂C₂) where regulatory (R) subunits suppress catalytic (C) subunits. cAMP binding to R subunits triggers dissociation and C subunit activation. Rp-8-CPT-cAMPS functions as a competitive antagonist by:
Notably, it exhibits isoform selectivity: Preferential binding to Site A of RI subunits over RII subunits makes it particularly effective against PKA Type I, prevalent in cytosolic compartments [2] [4].
A critical validation of Rp-8-CPT-cAMPS specificity comes from its minimal cross-reactivity with Exchange Protein directly Activated by cAMP (Epac):
Rp-8-CPT-cAMPS has elucidated compartmentalized cAMP/PKA signaling in diverse systems:
Table 4: Mechanisms of PKA Inhibition by Rp-8-CPT-cAMPS
Target | Inhibition Mechanism | Functional Consequence |
---|---|---|
PKA Holoenzyme (R₂C₂) | Competitive blockade of cAMP binding sites on R subunits | Prevents C subunit release & activation |
PKA Type I (RI) | Higher affinity for Site A of RI vs. RII | Selective inhibition of cytosolic PKA pools |
VASP Phosphorylation | Blocks PKA-mediated Ser157 phosphorylation | Attenuates actin remodeling & cell migration |
CREB Activation | Inhibits nuclear PKA translocation & CREB phosphorylation | Suppresses cAMP-responsive gene expression |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1